Product packaging for Iso-isariin B(Cat. No.:)

Iso-isariin B

Cat. No.: B10820767
M. Wt: 595.8 g/mol
InChI Key: DSWZWPQYGALTJZ-YLYRUQHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Iso-isariin B is a cyclic depsipeptide (CDP), a class of polypeptides that contain at least one ester bond in their core ring structure due to the replacement of one or more amino acids with a hydroxy acid . This compound is produced by certain fungi, specifically from the genera Beauveria and Amphichorda (formerly also classified as Beauveria ) . Cyclodepsipeptides like this compound are known to be synthesized by non-ribosomal peptide synthetase (NRPS) enzyme systems, often in combination with polyketide synthase (PKS) systems . Fungal cyclodepsipeptides are a subject of research due to their broad spectrum of reported biological activities. Compounds in this class have been studied for properties such as insecticidal, antifungal, antibacterial, and cytotoxic activities . Please note that this product is labeled "For Research Use Only" (RUO) . RUO products are intended solely for laboratory research purposes and are in the laboratory phase of development . They are not intended for use in the diagnosis of disease or other conditions, and they are exempt from the regulatory controls that apply to in vitro diagnostic (IVD) medical devices . This product is not for use in diagnostic procedures or for administration to humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H53N5O7 B10820767 Iso-isariin B

Properties

Molecular Formula

C30H53N5O7

Molecular Weight

595.8 g/mol

IUPAC Name

(3R,6S,9R,12S)-19-hexan-2-yl-6-methyl-9-(2-methylpropyl)-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone

InChI

InChI=1S/C30H53N5O7/c1-10-11-12-19(8)22-14-23(36)31-15-24(37)34-25(17(4)5)29(40)33-21(13-16(2)3)28(39)32-20(9)27(38)35-26(18(6)7)30(41)42-22/h16-22,25-26H,10-15H2,1-9H3,(H,31,36)(H,32,39)(H,33,40)(H,34,37)(H,35,38)/t19?,20-,21+,22?,25-,26+/m0/s1

InChI Key

DSWZWPQYGALTJZ-YLYRUQHFSA-N

Isomeric SMILES

CCCCC(C)C1CC(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)C(C)C)C)CC(C)C)C(C)C

Canonical SMILES

CCCCC(C)C1CC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)C)CC(C)C)C(C)C

Origin of Product

United States

Chemical Reactions Analysis

Iso-isariin B undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Insecticidal Activity

Iso-isariin B exhibits significant insecticidal properties, particularly against stored product pests. Its efficacy was demonstrated through bioassays that revealed an LD50 value of 10 µg/ml against Sitophilus adults, indicating potent activity as a biopesticide. This compound's mechanism involves disrupting the physiological functions of the insects, leading to mortality .

Case Study: Efficacy Against Storage Pests

A study conducted by Moore et al. (2000) highlighted the effectiveness of this compound in controlling storage pests. The research indicated that the compound could be utilized as a biological control agent, reducing reliance on synthetic insecticides and promoting sustainable agricultural practices .

Antimicrobial Properties

This compound has shown promise as an antimicrobial agent. Research indicates that it possesses activity against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial therapies.

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity (IC50)
Bacillus subtilis12.5 µM
Alternaria solani15.6 µM
Escherichia coliNot specified

The compound's ability to inhibit the growth of these microorganisms suggests potential applications in food preservation and medical treatments against infections .

Anticancer Research

Recent studies have explored the anticancer potential of this compound. Its structural features allow it to interact with cellular pathways involved in cancer proliferation and metastasis.

Case Study: In Vitro Anticancer Activity

In a study published in 2023, this compound was evaluated alongside other cyclodepsipeptides for its cytotoxic effects on various cancer cell lines. The findings demonstrated that this compound effectively reduced cell viability and induced apoptosis, positioning it as a candidate for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of iso-isariin B involves its interaction with specific molecular targets in fungal cells. It disrupts the cell membrane integrity, leading to cell lysis and death. The exact molecular pathways involved in its antifungal activity are still under investigation, but it is believed to interfere with essential cellular processes .

Comparison with Similar Compounds

Comparison with Similar Cyclodepsipeptides

Structural Similarities and Differences

Iso-isariin B belongs to the isariin class of cyclodepsipeptides, which share a core structure of six residues (five amino acids and one hydroxy acid). Key structural analogs include:

Compound Molecular Formula Key Structural Features Source Fungus
This compound C₂₆H₄₅N₅O₇ β-hydroxy aliphatic acid, five amide bonds Beauveria felina
Iso-isariin D C₂₆H₄₅N₅O₇ Similar backbone; differs in side chains Beauveria felina
Destruxin A C₂₉H₄₉N₅O₇ Contains a unique piperazic acid residue Beauveria felina
Isaridin F C₂₈H₄₇N₅O₈ α-N-methylbutyrate group Beauveria felina
  • Iso-isariin D : Shares the same molecular formula as this compound but differs in stereochemistry and side-chain substitutions, as confirmed by X-ray crystallography .
  • Destruxin A : Contains a piperazic acid residue instead of a β-hydroxy acid, enhancing its membrane permeability and bioactivity .
  • Isaridin F : Features an α-N-methylbutyrate group, a rare modification that may influence target specificity .

Bioactivity Profiles

Brine Shrimp (Artemia salina) Lethality

Comparative LD₅₀ values highlight differences in toxicity:

Compound LD₅₀ (μM) Potency Relative to Colchicine (LD₅₀ = 88.4 μM)
Iso-isariin D 26.58 ~3.3× more potent
Destruxin A 5.34 ~16.5× more potent
Destruxin E chlorohydrin 0.73 ~121× more potent
This compound* ~10 μg/mL Requires unit conversion for direct comparison

Destruxins exhibit broader toxicity, with Destruxin E chlorohydrin being the most potent .

Antimicrobial and Anti-inflammatory Activity
  • This compound: No reported antimicrobial or anti-inflammatory effects; activity is insect-specific .
  • Destruxin A: Inhibits Pseudomonas aeruginosa (MIC = 32 μg/mL) .
  • Isaridin F and analogs : Suppress superoxide anion production in human neutrophils (anti-inflammatory) .

Mechanistic and Functional Insights

  • This compound : Likely disrupts insect midgut membranes, a common mode of action for cyclodepsipeptides .
  • Destruxins: Act via ionophoric activity, disrupting cellular ion gradients and inducing apoptosis .
  • Isaridin F : Structural uniqueness (α-N-methylbutyrate) may enhance binding to insect-specific receptors .

Q & A

Q. What ethical and safety protocols are critical for handling this compound in preclinical studies?

  • Methodological Answer : Follow institutional biosafety committee (IBC) guidelines for handling bioactive compounds. Use PPE (gloves, lab coats) and conduct experiments in ventilated hoods. For in vivo studies, adhere to ARRIVE guidelines for animal welfare, including dose justification and humane endpoints. Document waste disposal per EPA regulations .

Tables for Reference

Q. Table 1. Key Analytical Techniques for this compound Characterization

TechniquePurposeCritical Parameters
HPLC-UV/VisPurity assessmentColumn type, mobile phase, λ_max
HR-MSMolecular weight confirmationResolution (>30,000), accuracy
NMR (1H/13C)Structural elucidationSolvent, referencing standards

Q. Table 2. Common Pitfalls in this compound Bioactivity Studies

PitfallMitigation Strategy
Solvent interferenceUse low DMSO concentrations (<0.1% v/v)
Batch-to-batch variabilityStandardize cell lines and reagents
Lack of dose-responseInclude ≥5 concentrations spanning IC50

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